molecular formula C3H4N4O2 B1417578 5-Nitro-1H-pyrazol-3-amine CAS No. 1030139-28-6

5-Nitro-1H-pyrazol-3-amine

Cat. No.: B1417578
CAS No.: 1030139-28-6
M. Wt: 128.09 g/mol
InChI Key: MGIIQXTUOQUWTE-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an amino group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems . The presence of both nitro and amino groups in this compound makes it a valuable compound for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an inhibitor, reducing the activity of these enzymes and thereby modulating the cellular response to oxidative stress . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, altering their conformation and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, this compound influences cell signaling pathways, such as the MAPK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signaling events . Additionally, it has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of target enzymes and prolonged effects on cellular metabolism . In in vivo studies, the compound has demonstrated consistent activity over time, with no significant loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and significant therapeutic potential . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . Threshold effects have been identified, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, resulting in changes in NADPH production and redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-pyrazol-3-amine typically involves the nitration of 1H-pyrazol-3-amine. One common method includes the reaction of 1H-pyrazol-3-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1H-pyrazol-3-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-nitro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIIQXTUOQUWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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